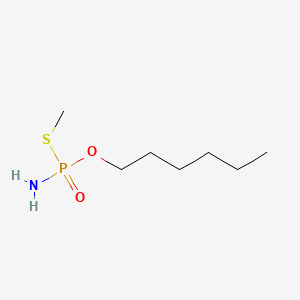
HMPAD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HMPAD is a chemical compound with the molecular formula C7H18NO2PS It is known for its unique structure, which includes an amino group, a methylsulfanyl group, and a phosphoryl group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HMPAD typically involves the reaction of hexanol with a phosphorylating agent, followed by the introduction of an amino group and a methylsulfanyl group. One common method involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent, which reacts with hexanol to form the phosphorylated intermediate. This intermediate is then treated with methylthiol and ammonia to introduce the methylsulfanyl and amino groups, respectively. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product from reaction by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
HMPAD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite, altering the compound’s reactivity and properties.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to achieve selective reduction of the phosphoryl group.
Substitution: Nucleophiles such as alkyl halides and amines can react with the amino and methylsulfanyl groups under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
HMPAD has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. It may be explored for its potential to modulate specific biochemical pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of HMPAD involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl and phosphoryl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Amino-methylsulfanylphosphoryl)oxybutane: Similar structure with a shorter carbon chain.
1-(Amino-methylsulfanylphosphoryl)oxypentane: Similar structure with a five-carbon chain.
1-(Amino-methylsulfanylphosphoryl)oxyheptane: Similar structure with a seven-carbon chain.
Uniqueness
HMPAD is unique due to its specific combination of functional groups and hexane backbone. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its versatility in undergoing various chemical reactions and its potential interactions with biological targets set it apart from similar compounds.
Propiedades
Número CAS |
109791-16-4 |
|---|---|
Fórmula molecular |
C7H18NO2PS |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-[amino(methylsulfanyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C7H18NO2PS/c1-3-4-5-6-7-10-11(8,9)12-2/h3-7H2,1-2H3,(H2,8,9) |
Clave InChI |
ZMRRARNEUWGVIZ-UHFFFAOYSA-N |
SMILES |
CCCCCCOP(=O)(N)SC |
SMILES canónico |
CCCCCCOP(=O)(N)SC |
Key on ui other cas no. |
150641-14-8 |
Sinónimos |
HMPAD O-n-hexyl-S-methylphosphorothioamidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















